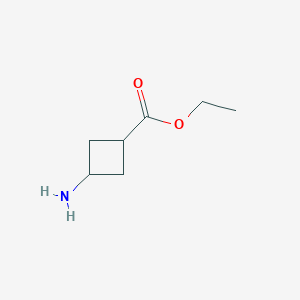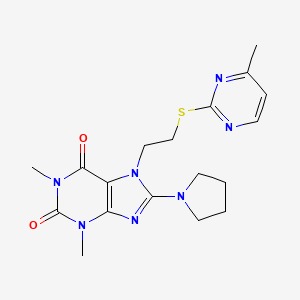![molecular formula C12H9NO3S2 B2842179 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate CAS No. 339283-50-0](/img/structure/B2842179.png)
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound known for its unique molecular structure and significant potential in various fields of scientific research. This compound features a thiazolidinone core with multiple functional groups, making it a versatile candidate for a range of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves a multi-step process. Starting from commercially available reagents, one common synthetic route involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones to form the thiazolidinone core. The synthesis conditions often include mild acidic or basic environments to facilitate the cyclization process. Protection and deprotection steps are sometimes necessary to isolate the desired intermediate compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the reaction process while ensuring proper control over reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and advanced purification techniques are employed to maximize yield and purity.
化学反応の分析
Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactive functional groups, such as the thioxo and thiazolidinone moieties, make it amenable to these transformations.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions. Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require suitable nucleophiles and electrophiles, with reaction conditions tailored to the specific reaction type.
Major Products Formed: Depending on the reaction type and conditions, major products can range from oxidized derivatives, reduced forms of the compound, or substituted variants where specific functional groups are replaced or modified.
科学的研究の応用
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to construct more complex molecules and study reaction mechanisms.
Biology: Its biological activities, including potential antimicrobial and antitumor properties, are being explored in various studies.
Medicine: The compound's pharmacological potential is under investigation, with a focus on its possible therapeutic applications.
Industry: Its chemical stability and reactivity make it suitable for industrial applications, including the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate depends on its specific application. In biological contexts, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects. The thiazolidinone core plays a crucial role in its binding affinity and specificity to these targets, influencing key biochemical pathways.
類似化合物との比較
Compared to other thiazolidinone derivatives, 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate stands out due to its unique combination of functional groups and molecular structure. This uniqueness provides a distinct reactivity profile and potential for diverse applications. Similar compounds in this category include:
2-Thioxo-4-thiazolidinone derivatives
Thiazolidin-5-ylidene derivatives
Phenyl thiazolidinones
These compounds share structural similarities but differ in specific functional group arrangements, leading to variations in their chemical properties and applications.
This in-depth look at this compound demonstrates its versatility and potential across multiple domains.
特性
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCIEHUYXZTHL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
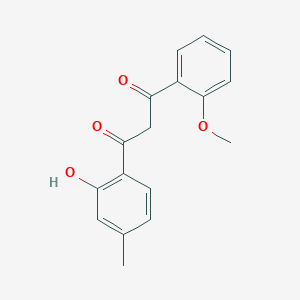
![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)
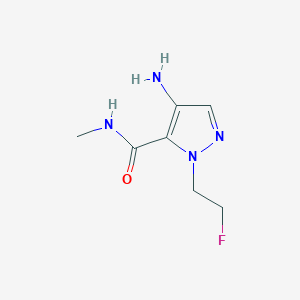
![5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2842104.png)
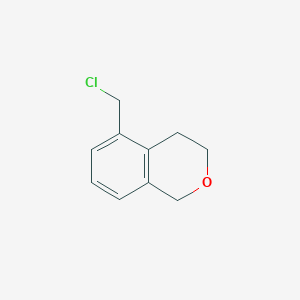
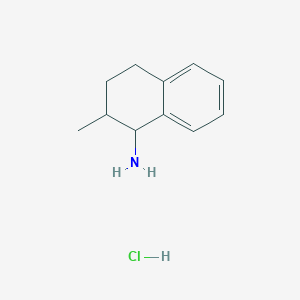
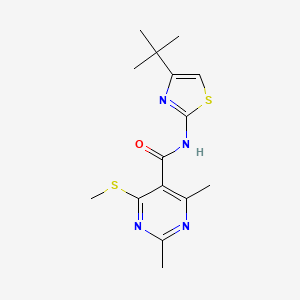
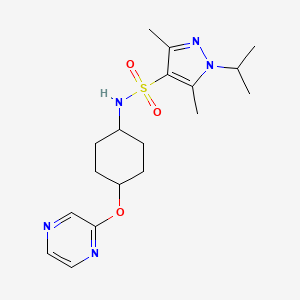
![N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2842110.png)
![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)
![4-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2842112.png)
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)
